4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, attached to a naphthalene moiety substituted with a phenanthrene group. The presence of tetramethyl groups adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene derivative is synthesized by reacting naphthalene with appropriate reagents to introduce the phenanthrene group.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction involving boronic acid or boronate esters under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Tetramethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron atom, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted dioxaborolanes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenanthrene and naphthalene moieties contribute to the compound’s electronic properties, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Lacks the phenanthrene group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane: Lacks the naphthalene group, affecting its stability and electronic properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is unique due to the combination of the phenanthrene and naphthalene groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced material synthesis and biological imaging.
Properties
Molecular Formula |
C30H27BO2 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(6-phenanthren-9-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)24-16-15-20-17-23(14-13-21(20)18-24)28-19-22-9-5-6-10-25(22)26-11-7-8-12-27(26)28/h5-19H,1-4H3 |
InChI Key |
YGTCQKJWVWZQQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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